Cas no 16292-90-3 (3-amino-4-nitro-phenol)

3-Amino-4-nitrophenol is a nitro-substituted aromatic compound with the molecular formula C₆H₆N₂O₃. It features both amino and nitro functional groups on a phenol backbone, making it a versatile intermediate in organic synthesis. This compound is particularly valued for its role in the production of dyes, pigments, and pharmaceuticals, where its reactive sites enable further functionalization. Its nitro group contributes to electron-withdrawing properties, while the amino group enhances nucleophilicity, facilitating diverse chemical transformations. The compound exhibits moderate solubility in polar solvents and requires careful handling due to its potential sensitivity to heat and light. Its structural properties make it useful in applications requiring precise molecular modifications.
3-amino-4-nitro-phenol structure
3-amino-4-nitro-phenol structure
商品名:3-amino-4-nitro-phenol
CAS番号:16292-90-3
MF:C6H6N2O3
メガワット:154.1234
MDL:MFCD13185928
CID:50384
PubChem ID:167527

3-amino-4-nitro-phenol 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-nitrophenol
    • Phenol, 3-amino-4-nitro-
    • 5-hydroxy-2-nitroaniline
    • 2-amino-4-hydroxy-1-nitrobenzene
    • Phenol,3-amino-4-nitro-
    • WGEZJWMZNGUEHR-UHFFFAOYSA-N
    • 292A903
    • 3-amino-4-nitro-phenol
    • DTXSID90936763
    • PK87PS8EQH
    • AMY28375
    • Phenol, 3-?amino-?4-?nitro-
    • AS-49543
    • FT-0687048
    • UNII-PK87PS8EQH
    • AKOS022177785
    • MFCD13185928
    • SY012053
    • 1-NITRO-2-AMINO-4-HYDROXYBENZENE
    • SB75817
    • NITRO-3-AMINOPHENOL, 4-
    • CS-0018956
    • 4-NITRO-3-AMINOPHENOL
    • 16292-90-3
    • I11456
    • EN300-207922
    • SCHEMBL3742310
    • DB-023449
    • aniline, 5-hydroxy-2-nitro-
    • DTXCID301365361
    • MDL: MFCD13185928
    • インチ: 1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
    • InChIKey: WGEZJWMZNGUEHR-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C([H])=C([H])C(=C(C=1[H])N([H])[H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 154.03788
  • どういたいしつりょう: 154.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 92.1

じっけんとくせい

  • 密度みつど: 1.511
  • ふってん: 396.1℃/760mmHg
  • フラッシュポイント: 193.4°C
  • 屈折率: 1.688
  • PSA: 89.39

3-amino-4-nitro-phenol セキュリティ情報

3-amino-4-nitro-phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB460477-500mg
3-Amino-4-nitrophenol, 95%; .
16292-90-3 95%
500mg
€149.50 2024-04-19
Enamine
EN300-207922-0.1g
3-amino-4-nitrophenol
16292-90-3 95%
0.1g
$44.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DM411-200mg
3-amino-4-nitro-phenol
16292-90-3 95+%
200mg
323.0CNY 2021-07-14
TRC
J212030-50mg
(R)-(S)-Josiphos
16292-90-3
50mg
$ 230.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DM411-50mg
3-amino-4-nitro-phenol
16292-90-3 95+%
50mg
135.0CNY 2021-07-14
Chemenu
CM328327-10g
3-amino-4-nitrophenol
16292-90-3 95%
10g
$1104 2021-06-16
Alichem
A014002135-500mg
3-Amino-4-nitrophenol
16292-90-3 97%
500mg
806.85 USD 2021-06-22
eNovation Chemicals LLC
Y1186190-5g
3-Amino-4-nitrophenol
16292-90-3 95%
5g
$795 2023-09-02
abcr
AB460477-500 mg
3-Amino-4-nitrophenol, 95%; .
16292-90-3 95%
500MG
€144.10 2022-08-31
Enamine
EN300-207922-0.5g
3-amino-4-nitrophenol
16292-90-3 95%
0.5g
$99.0 2023-09-16

3-amino-4-nitro-phenol 関連文献

3-amino-4-nitro-phenolに関する追加情報

Introduction to 3-amino-4-nitro-phenol (CAS No: 16292-90-3)

3-amino-4-nitro-phenol, with the chemical formula C₆H₆N₂O₃, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 16292-90-3, exhibits a unique structural framework characterized by both amino and nitro functional groups, which contribute to its reactivity and potential applications. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, as well as in the development of advanced materials.

The significance of 3-amino-4-nitro-phenol lies in its ability to serve as a precursor for multiple derivatives, each with distinct chemical properties and biological activities. In recent years, researchers have explored its utility in the design of novel therapeutic agents, particularly those targeting inflammatory and infectious diseases. The nitro group in its structure can be reduced to an amino group, enabling the formation of complex heterocyclic compounds that exhibit potent antimicrobial and anti-inflammatory effects.

Recent studies have highlighted the compound's role in the development of targeted drug delivery systems. The amino and nitro groups provide anchor points for conjugation with biomolecules, facilitating the creation of prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing drug bioavailability and reducing side effects, making it an attractive strategy for optimizing therapeutic outcomes.

In materials science, 3-amino-4-nitro-phenol has been investigated for its potential as a building block in the synthesis of advanced polymers and coatings. Its aromatic structure and functional groups allow for the creation of polymers with tailored mechanical and thermal properties. These materials are being explored for applications in electronics, aerospace, and automotive industries, where high-performance polymers are essential.

The synthesis of 3-amino-4-nitro-phenol typically involves nitration and reduction reactions starting from phenol derivatives. The nitration process introduces the nitro group at the desired position, while subsequent reduction converts the nitro group to an amino group. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproducts and waste generation. Such green chemistry approaches align with the growing emphasis on sustainable practices in chemical manufacturing.

One of the most compelling aspects of 3-amino-4-nitro-phenol is its role in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases, which are overexpressed in many cancer types. The ability to modify its structure allows for fine-tuning of biological activity, enabling the development of highly specific inhibitors with minimal off-target effects.

The pharmacokinetic properties of compounds derived from 3-amino-4-nitro-phenol have also been extensively studied. The balance between lipophilicity and hydrophilicity determined by substituents on its aromatic ring influences absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers can enhance drug efficacy while minimizing toxicity. Computational modeling techniques have been instrumental in predicting these properties before experimental synthesis, significantly reducing time-to-market for new drugs.

In conclusion, 3-amino-4-nitro-phenol (CAS No: 16292-90-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable the synthesis of diverse derivatives with tailored properties, making it indispensable in drug discovery and advanced material development. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of scientific innovation.

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